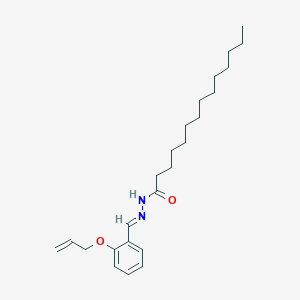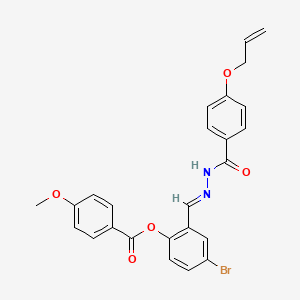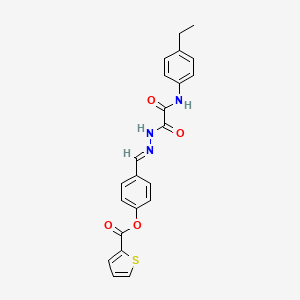![molecular formula C18H18ClN3O2S2 B12023354 N-(3-Chlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 335399-48-9](/img/structure/B12023354.png)
N-(3-Chlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-氯苯基)-2-((3-乙基-5,6-二甲基-4-氧代-3,4-二氢噻吩并[2,3-d]嘧啶-2-基)硫代)乙酰胺是一种复杂的化合物,在不同科学领域具有潜在的应用。该化合物具有噻吩并嘧啶核心,该核心以其生物活性而闻名,使其成为药物化学和药理学领域研究的重点。
准备方法
合成路线和反应条件
N-(3-氯苯基)-2-((3-乙基-5,6-二甲基-4-氧代-3,4-二氢噻吩并[2,3-d]嘧啶-2-基)硫代)乙酰胺的合成通常涉及多个步骤,从容易获得的前体开始。关键步骤包括:
噻吩并嘧啶核的形成: 可以通过噻吩衍生物和合适的胺的环化反应来实现。
氯苯基的引入: 此步骤涉及亲核取代反应,其中氯苯基引入噻吩并嘧啶核心。
乙酰胺的形成: 最后一步涉及通过酰化反应形成乙酰胺基团。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以确保高产率和纯度。这可能包括使用催化剂、控制反应条件(温度、压力)和纯化技术,如重结晶或色谱法。
化学反应分析
反应类型
N-(3-氯苯基)-2-((3-乙基-5,6-二甲基-4-氧代-3,4-二氢噻吩并[2,3-d]嘧啶-2-基)硫代)乙酰胺可以进行各种化学反应,包括:
氧化: 该反应可以引入额外的官能团或修饰现有的官能团。
还原: 这可以用于还原分子中的特定官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用还原剂,如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 可以在适当条件下使用卤素 (Cl2, Br2) 或亲核试剂 (NH3, OH-) 等试剂。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生亚砜或砜,而还原可能会导致胺或醇的形成。
科学研究应用
N-(3-氯苯基)-2-((3-乙基-5,6-二甲基-4-氧代-3,4-二氢噻吩并[2,3-d]嘧啶-2-基)硫代)乙酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 由于其生物活性,正在研究其作为治疗剂的潜在用途。
作用机制
N-(3-氯苯基)-2-((3-乙基-5,6-二甲基-4-氧代-3,4-二氢噻吩并[2,3-d]嘧啶-2-基)硫代)乙酰胺的作用机制涉及它与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质,从而导致一系列生化事件。确切的途径和靶标将取决于所研究的特定生物活性。
相似化合物的比较
类似化合物
N-(3-氯-4-氟苯基)-3,5-二甲基苯磺酰胺: 共享类似的氯苯基,但核心结构和官能团不同。
N-(3-氯苯基)-2-((3-乙基-5,6-二甲基-4-氧代-3,4-二氢噻吩并[2,3-d]嘧啶-2-基)硫代)乙酰胺: 由于其噻吩并嘧啶核心和特定的取代基而独一无二。
独特性
N-(3-氯苯基)-2-((3-乙基-5,6-二甲基-4-氧代-3,4-二氢噻吩并[2,3-d]嘧啶-2-基)硫代)乙酰胺的独特性在于其特定的结构,赋予了其独特的生物学和化学性质。
属性
CAS 编号 |
335399-48-9 |
|---|---|
分子式 |
C18H18ClN3O2S2 |
分子量 |
407.9 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H18ClN3O2S2/c1-4-22-17(24)15-10(2)11(3)26-16(15)21-18(22)25-9-14(23)20-13-7-5-6-12(19)8-13/h5-8H,4,9H2,1-3H3,(H,20,23) |
InChI 键 |
MHOPMQFGRPKIKS-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC=C3)Cl)SC(=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12023288.png)
![2-((3Z)-3-{3-[2-(4-Methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(2-methylphenyl)acetamide](/img/structure/B12023291.png)




![4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023340.png)


![5-(3-isopropoxyphenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12023360.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12023368.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12023371.png)
![N-Benzo[1,3]dioxol-5-yl-2-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl]-acetamide](/img/structure/B12023373.png)
